molecular formula C24H46N2O4 B12696859 (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine CAS No. 93893-26-6

(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine

Cat. No.: B12696859
CAS No.: 93893-26-6
M. Wt: 426.6 g/mol
InChI Key: WZYZRBKYWZVNTR-KTKRTIGZSA-N
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Description

(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is a complex organic compound with a unique structure that includes a hydroxyethyl group, an amide linkage, and a long-chain unsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine typically involves the reaction of oleic acid with ethanolamine and glycine. The process includes the following steps:

    Esterification: Oleic acid reacts with ethanolamine to form an ester intermediate.

    Amidation: The ester intermediate undergoes amidation with glycine to form the final product.

The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired (Z)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and amidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.

Biology

In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.

Medicine

In medicine, it is explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.

Industry

Industrially, it is used in the formulation of detergents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine involves its ability to interact with lipid bilayers and proteins. The hydroxyethyl group and the long-chain fatty acid allow it to insert into lipid membranes, altering their properties and affecting membrane-bound proteins. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
  • Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated

Uniqueness

Compared to similar compounds, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine has a unique combination of functional groups that provide specific surfactant properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other surfactants.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93893-26-6

Molecular Formula

C24H46N2O4

Molecular Weight

426.6 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetic acid

InChI

InChI=1S/C24H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30)/b10-9-

InChI Key

WZYZRBKYWZVNTR-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)O

Origin of Product

United States

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